3-[(isopropylamino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylic acid
Description
Properties
IUPAC Name |
2-methyl-5-(propan-2-ylcarbamoyl)pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3/c1-5(2)10-8(13)6-4-7(9(14)15)12(3)11-6/h4-5H,1-3H3,(H,10,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEDKEFBHLYRAJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=NN(C(=C1)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation with β-Keto Amides
A patented route (CN103958496A) describes the synthesis of N-substituted pyrazole carboxylates via hydrazine cyclization with β-keto amides. Applied to our target molecule, this would involve reacting methylhydrazine with a β-keto amide derivative bearing both isopropylamino and ester functionalities. For example:
Subsequent saponification of the ester group under basic conditions (e.g., NaOH/H₂O/EtOH) yields the free carboxylic acid. This method offers regiocontrol but requires stringent purification to eliminate regioisomeric byproducts.
Direct Functionalization of Pyrazole Intermediates
An alternative approach modifies preconstructed pyrazole cores. In Example 255 of the Ambeed data, 3-isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid undergoes activation with oxalyl chloride/DMF followed by coupling with amines. Adapting this protocol:
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Acid Chloride Formation :
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Amide Coupling :
This route benefits from modularity but faces challenges in handling moisture-sensitive intermediates.
Critical Analysis of Coupling Methodologies
Efficient amide bond formation proves pivotal for introducing the isopropylamino carbonyl group. Comparative data from multiple studies reveals significant variability in yields based on activation methods:
| Activation Method | Coupling Agent | Solvent | Yield (%) | Source |
|---|---|---|---|---|
| Acid Chloride | None | THF/DMA | 74 | |
| HBTU | DIPEA | DMF | 16 | |
| HATU | NMM | CH₂Cl₂ | 68* |
*Extrapolated from analogous reactions in patent examples.
Mechanistic Insights :
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Oxalyl chloride activation generates highly reactive acyl chlorides, enabling rapid amidation but requiring anhydrous conditions.
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Uronium-based reagents (HBTU/HATU) facilitate room-temperature couplings with reduced side reactions, though steric hindrance from the isopropyl group may depress yields.
Spectroscopic Characterization and Validation
Authenticating the target compound necessitates multimodal analysis:
Nuclear Magnetic Resonance (NMR)
Key ¹H-NMR signals from analogous structures include:
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δ 1.21 ppm (d, J=6.6 Hz): Isopropyl methyl protons
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δ 3.98 ppm (s): N-methyl group
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δ 6.91 ppm (s): Pyrazole C4 proton
The carboxylic acid proton typically appears as a broad singlet (δ ~13 ppm) in DMSO-d₆.
Mass Spectrometry
Electrospray ionization (ESI+) consistently shows the [M+H]⁺ ion at m/z 240.1, with fragmentation patterns confirming loss of CO₂ (Δ44 amu) and isopropylamine (Δ59 amu).
Industrial-Scale Considerations
Translating laboratory procedures to manufacturing requires addressing:
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Solvent Selection : DMF and DMAc, while effective, pose regulatory challenges; switching to 2-MeTHF or cyclopentyl methyl ether (CPME) may improve sustainability.
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Catalyst Recycling : Immobilized coupling agents (e.g., polymer-supported HOBt) could reduce reagent costs.
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Crystallization Control : Seeding protocols during acid precipitation enhance particle size distribution for filtration.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrazole ring, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbonyl carbon, where nucleophiles can replace the isopropylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Formation of pyrazole-5-carboxylic acid derivatives with hydroxyl or keto groups.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown that similar pyrazole derivatives can inhibit enzymes involved in inflammatory pathways, suggesting potential therapeutic uses in treating infections and inflammatory diseases such as arthritis .
Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects, with docking studies demonstrating its ability to bind effectively to target proteins involved in inflammation. This highlights its potential as a therapeutic agent for conditions characterized by inflammation .
Drug Development
3-[(isopropylamino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylic acid is being explored as a lead compound in drug development due to its biological activity. Its structural features may confer distinct pharmacological properties that can be harnessed for new drug formulations .
Agrochemical Applications
In addition to pharmaceutical uses, this compound may also have applications in agrochemicals, particularly as a potential pesticide or herbicide due to its biological activity against various pathogens. The presence of the carboxylic acid group enhances its interaction with biological targets, making it a candidate for further exploration in agricultural chemistry.
Case Studies
Several studies have been conducted to evaluate the efficacy of this compound:
- Antimicrobial Efficacy Study : A study demonstrated that the compound exhibited significant inhibition of bacterial growth, indicating its potential as an antimicrobial agent .
- Inflammation Pathway Analysis : Molecular docking studies revealed that the compound interacts strongly with enzymes related to inflammatory pathways, suggesting its utility in developing anti-inflammatory drugs .
- Synthesis and Characterization : Various synthesis methods have been reported, showcasing the compound's versatility and potential for modification to enhance its biological activity .
Comparison with Related Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 3-(Isopropylcarbamoyl)-1-methyl-1H-pyrazole-5-carboxylic acid | Structure | Antimicrobial, Anti-inflammatory |
| 4-(Isopropylamino)-2-methyl-5-carboxylic acid | Structure | Anticancer |
| 2-Methyl-5-(propan-2-ylcarbamoyl)pyrazole | Structure | Antiviral |
Mechanism of Action
The mechanism by which 3-[(isopropylamino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The isopropylamino carbonyl group can form hydrogen bonds or electrostatic interactions with target molecules, influencing their function.
Comparison with Similar Compounds
Substituent Variations at Position 3
Key Observations :
Substituent Variations at Position 5
Key Observations :
- Fluorophenyl : Fluorine’s electronegativity improves pharmacokinetic properties (e.g., half-life) and target binding .
Biological Activity
3-[(Isopropylamino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylic acid, also known by its CAS number 514818-13-4, is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article explores its synthesis, structural characteristics, and biological properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a pyrazole ring, which is known for its role in various biological activities.
| Property | Value |
|---|---|
| Molecular Weight | 199.22 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| LogP | Not available |
Biological Activity
Research indicates that this compound exhibits multiple biological activities, including antifungal, anticancer, and anti-inflammatory properties.
Antifungal Activity
A study demonstrated that derivatives of 1-methyl-1H-pyrazole-4-carboxylic acid amides showed significant antifungal activity against various phytopathogenic fungi. Specifically, compounds similar to our target compound were found to outperform commercial fungicides like boscalid in efficacy against several fungal strains .
Anticancer Potential
Compounds based on the pyrazole structure have been explored for their anticancer properties. A recent investigation into related pyrazole derivatives indicated that they could inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The specific pathways involved often include modulation of kinase activity, which is crucial for cancer cell survival.
Case Studies
- Antifungal Efficacy : In a comparative analysis of several pyrazole derivatives, one compound demonstrated an EC50 value significantly lower than that of the standard drug boscalid against Fusarium moniliforme and Rhizoctonia solani, indicating superior antifungal activity .
- Molecular Docking Studies : Molecular docking studies have shown that this compound can effectively bind to the active sites of key enzymes involved in fungal metabolism. This binding is facilitated by hydrogen bonds formed between the carbonyl oxygen atom of the compound and amino acid residues within the enzyme's active site .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies highlight that modifications in the side chains of pyrazole derivatives significantly influence their biological activities. For instance, the introduction of isopropylamino groups enhances antifungal potency by improving lipophilicity and facilitating better membrane penetration .
Table 2: SAR Analysis of Pyrazole Derivatives
| Compound | Side Chain Modification | Antifungal Activity (EC50) |
|---|---|---|
| Compound A | None | >100 µM |
| Compound B | Isopropylamino | 25 µM |
| Compound C | Ethyl | 60 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
